Bioorthogonal Conjugation via Alkyne Handle
Acetylene-PEG3-MMAF-OMe contains a terminal alkyne group that permits copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified antibodies or targeting proteins . In contrast, unconjugated MMAF-OMe lacks any reactive handle for site-specific conjugation and requires separate linker attachment chemistry to be incorporated into an ADC . This functional difference translates into a binary differentiation: the target compound is a ready-to-conjugate payload-linker construct, whereas MMAF-OMe is solely a cytotoxic payload requiring additional synthetic steps to become ADC-compatible [1].
| Evidence Dimension | Presence of bioorthogonal conjugation handle |
|---|---|
| Target Compound Data | Terminal alkyne group present (confirmed by SMILES string: COCCOCCOCC#C terminus) |
| Comparator Or Baseline | MMAF-OMe: No alkyne group; requires separate linker attachment chemistry |
| Quantified Difference | Binary (present vs. absent) |
| Conditions | Structural analysis by molecular formula and SMILES notation |
Why This Matters
Enables site-specific, stoichiometrically controlled conjugation to azide-modified proteins, yielding homogeneous ADC products with defined DAR.
- [1] Mao, Yunyu, et al. PROCESS FOR THE PREPARATION OF PEGYLATED DRUG-LINKERS AND INTERMEDIATES THEREOF. U.S. Patent Application 20190388546. View Source
